molecular formula C9H10N2O2 B010339 Phenacemide CAS No. 63-98-9

Phenacemide

Cat. No.: B010339
CAS No.: 63-98-9
M. Wt: 178.19 g/mol
InChI Key: XPFRXWCVYUEORT-UHFFFAOYSA-N
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Description

Mechanism of Action

The mechanism of action of cyclopentenylcytosine involves the inhibition of the enzyme CTP synthetase, which is responsible for converting UTP to CTP. This inhibition leads to a depletion of the CTP supply necessary for viral replication. Additionally, cyclopentenylcytosine is phosphorylated intracellularly to form its active metabolite, which interferes with nucleic acid synthesis and induces apoptosis in cancer cells .

Safety and Hazards

Phenacemide was introduced in 1949 for the treatment of epilepsy, but was eventually withdrawn due to toxicity . The toxicity of this compound has been tested in mice, rabbits, and rats, with LD50 values of 987 mg/kg, 2500 mg/kg, and 1600 mg/kg, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentenylcytosine can be synthesized through various synthetic routesThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods: Industrial production of cyclopentenylcytosine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as crystallization and chromatography, to obtain the final product suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Cyclopentenylcytosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of cyclopentenylcytosine with altered functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

Cyclopentenylcytosine has a wide range of scientific research applications:

Comparison with Similar Compounds

Cyclopentenylcytosine is unique compared to other nucleoside analogs due to its carbocyclic structure and broad-spectrum antiviral activity. Similar compounds include:

Properties

IUPAC Name

N-carbamoyl-2-phenylacetamide
Source PubChem
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InChI

InChI=1S/C9H10N2O2/c10-9(13)11-8(12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

XPFRXWCVYUEORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6023442
Record name Phenacemide
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Molecular Weight

178.19 g/mol
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Physical Description

Solid
Record name Phenacemide
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Solubility

VERY SLIGHTLY SOL IN WATER; SLIGHTLY SOL IN ALC, BENZENE, CHLOROFORM, ETHER, SLIGHTLY SOL IN ACETONE, 1.06e+00 g/L
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Mechanism of Action

Phenacemide binds to and blocks neuronal sodium channels or voltage sensitive calcium channels. This blocks or suppresses neuronal depolarization and hypersynchronization. Hypersynchronization is what often causes seizures., IT ACTS BOTH TO INCR THRESHOLD FOR CONVULSIVE STIMULI REACHING CNS AS WELL AS PREVENTING SPREAD OF SEIZURE DISCHARGE FROM INITIATING FOCI., ...HAS BROAD SPECTRUM OF ANTICONVULSANT ACTIVITY IN EXPTL ANIMALS. IN NONTOXIC DOSES, IT ABOLISHES TONIC EXTENSOR PHASE OF MAX ELECTROSHOCK SEIZURES, ELEVATES THRESHOLD FOR ELECTROSHOCK CONVULSIONS IN NORMAL & HYPONATREMIC ANIMALS, & PREVENTS OR MODIFIES PENTYLENETETRAZOL SEIZURES..., The mechanism of action in humans has not been established. However, in animals, at doses well below those causing neurological signs, phenacemide elevates the threshold for minimal electroshock convulsions and abolishes the tonic phase of maximal electroshock seizures. It also prevents or modified seizures induced by pentylenetetrazol or other convulsants.
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Color/Form

CRYSTALS FROM ALCOHOL, WHITE TO PRACTICALLY WHITE, FINE, CRYSTALLINE POWDER, WHITE TO CREAMY WHITE CRYSTALLINE SOLID

CAS No.

63-98-9
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Melting Point

212-216 °C, 215 °C
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Record name Phenacemide
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Phenacemide impact serum creatinine levels?

A1: this compound has been observed to elevate serum creatinine levels without indicating kidney damage. Studies propose that this effect may stem from this compound interfering with creatinine elimination pathways or influencing its distribution within the body. [, , , ] Notably, this effect is reversible upon discontinuation of the drug. [, ]

Q2: Does this compound affect the metabolism of creatine?

A2: Research in rabbits suggests that this compound administration leads to a decrease in both serum and urine creatine levels while simultaneously increasing creatinine levels. This observation suggests a potential influence of this compound on the conversion process of creatine to creatinine within the body. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C9H10N2O2, and its molecular weight is 178.19 g/mol.

Q4: Are there any insights into the three-dimensional structure of this compound and its analogs?

A4: X-ray diffraction studies have revealed that this compound and Ethylthis compound, despite having straight-chain acetylurea groups, adopt a pseudocyclic conformation in their crystalline state. This conformation arises from intramolecular hydrogen bonding within the acetylurea chain. This structural feature positions two electron-donating functional groups in a manner comparable to other anticonvulsants like Diphenylhydantoin. [, ]

Q5: Which organ plays a primary role in the metabolism of this compound?

A5: Research in rats suggests that the liver is the primary site for the breakdown of this compound into metabolites lacking anticonvulsant properties. Conversely, the kidneys do not appear to play a significant role in the metabolism or excretion of this drug. []

Q6: What types of seizures has this compound been found effective against in clinical settings?

A6: Clinical studies have shown this compound to be particularly effective in treating complex partial seizures, particularly in patients with temporal lobe epilepsy who haven't responded well to conventional therapies. [, , , , ]

Q7: Are there any animal models used to study the anticonvulsant activity of this compound?

A7: Yes, the maximal electroshock seizure (MES) test in mice is one model used to assess the anticonvulsant potential of this compound and its analogs. [] Additionally, studies in rats have employed the maximal electroshock model to analyze the effects of this compound on both behavioral and electrographic seizure patterns. []

Q8: What are the major concerns regarding the clinical use of this compound?

A8: Despite its efficacy in certain types of epilepsy, this compound is known for its potential to cause severe and sometimes fatal side effects. These can include but are not limited to, toxic hepatitis, bone marrow suppression, and other potentially life-threatening complications. [, , , ]

Q9: Has this compound been linked to any specific toxicity in cellular models?

A9: Research using human lymphocytes incubated with a drug-metabolizing system suggests that this compound exhibits greater cytotoxicity compared to anticonvulsants with lower clinical toxicity profiles. This toxicity was dependent on the presence of microsomes and amplified by inhibiting epoxide hydrolase. This points towards arene oxide metabolites as potential contributors to this compound's cytotoxicity. []

Q10: What analytical techniques are employed for quantifying this compound in biological samples?

A10: Several methods have been developed for this compound quantification. These include:

  • High-performance liquid chromatography (HPLC): This method offers sensitivity and reliability for quantifying this compound in plasma and urine samples. [, ]
  • Gas Liquid Chromatography (GLC): This technique provides a rapid and accurate method for determining this compound levels in tablets. []

Q11: Are there any known interferences of this compound with laboratory tests?

A11: Yes, this compound has been shown to interfere with the Jaffé reaction, a common method for measuring creatinine levels. The interference can lead to both falsely elevated and falsely lowered creatinine readings depending on the specific analytical system used. [, ]

Q12: When was this compound first synthesized and recognized for its anticonvulsant properties?

A12: this compound was initially synthesized in 1948. Its anticonvulsant activity was first reported in the late 1940s, and its clinical use for treating epilepsy, particularly psychomotor seizures, emerged in the early 1950s. []

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